molecular formula C8H6BrNO3 B2662132 2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone CAS No. 1260669-99-5

2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone

Cat. No. B2662132
M. Wt: 244.044
InChI Key: GWHBJOITQQLVAF-UHFFFAOYSA-N
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Description

“2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone” is a chemical compound . It is related to a class of compounds known as [1,3]dioxolo-chromeno[2,3-b]pyridines . These compounds have been studied for their potential pharmacological properties .


Synthesis Analysis

The synthesis of related compounds, [1,3]dioxolo-chromeno[2,3-b]pyridines, has been achieved through an efficient one-pot three-component reaction . The reaction involves sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C . This method has been praised for its simple operational procedure, broad substrate scope, and high yield of products .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Bromophenol Derivatives : Bromophenol derivatives synthesized from bromination reactions have shown effective antioxidant power, comparing favorably with standard antioxidant compounds such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Balaydın et al., 2010). These derivatives have potential applications in combating oxidative stress-related diseases.

  • Development of Immunomodulatory Agents : The synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives highlighted compounds with potent immunosuppressive and immunostimulatory activities, indicating their potential use in immune-related disorders (Abdel‐Aziz et al., 2011).

  • Glutathione Peroxidase Mimetics : The incorporation of a bromo substituent in pyridoxine-like diselenides resulted in compounds showing significantly higher reactivity and effectiveness as mimics of the glutathione peroxidase enzymes, which are crucial for cellular antioxidant defense mechanisms (Singh et al., 2015).

Material Science and Coordination Chemistry

  • Supramolecular Assembly : Aryl(2-pyridyl)methanones, including brominated derivatives, have been utilized in the formation of coordination complexes with [Ru(bpy)_2(EtOH)_2][PF_6]_2, demonstrating unique structural features and potential for development in material science and supramolecular chemistry (Reger et al., 2003).

  • Photocatalytic Water Reduction : The coordination of bromo-substituted ligands to Co(II) yielded complexes that exhibit catalytic activity in water reduction, showing potential applications in renewable energy through photocatalytic processes (Bachmann et al., 2013).

properties

IUPAC Name

2-bromo-1-([1,3]dioxolo[4,5-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-2-6(11)5-1-7-8(10-3-5)13-4-12-7/h1,3H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHBJOITQQLVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone

CAS RN

1260669-99-5
Record name 2-bromo-1-{2H-[1,3]dioxolo[4,5-b]pyridin-6-yl}ethan-1-one
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